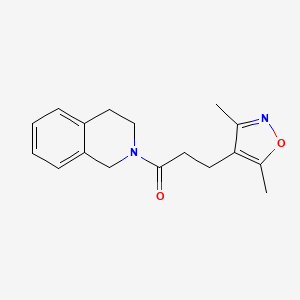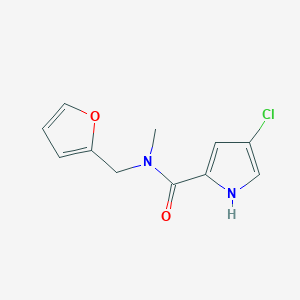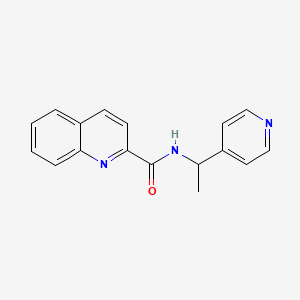
3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoquinoline and pyridine, which are two important heterocyclic compounds that have been extensively studied for their biological activities.
作用機序
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone is not fully understood, but it is believed to interact with specific targets in the body, such as enzymes or receptors, to exert its biological effects.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone has various biochemical and physiological effects, such as anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to modulate the immune system and regulate oxidative stress in cells.
実験室実験の利点と制限
One of the advantages of using 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone. One potential direction is to further investigate its mechanism of action and identify specific targets in the body. Another direction is to explore its potential as a therapeutic agent for specific diseases, such as cancer or inflammatory disorders. Additionally, it could be studied for its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone can be achieved by several methods. One of the most common methods involves the reaction of 2-aminopyridine with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)pyridine, which is then reacted with isoquinoline in the presence of a base to form the desired product.
科学的研究の応用
3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(13-6-3-8-16-14(13)19)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBVMGVDQZHLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CNC3=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-sulfanylidene-1H-pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B7457615.png)
![(2E)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-4-hydroxy-3H-inden-1-one](/img/structure/B7457622.png)

![N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B7457639.png)
![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)


![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)